Mycophenolic Acid-d3 Acyl-beta-D-glucuronide is synthesized from Mycophenolic Acid, which itself is obtained from the fermentation of Penicillium species. The deuterated form, indicated by the "d3" label, is produced to facilitate tracking and quantification in metabolic studies. It is commercially available from suppliers such as Toronto Research Chemicals and Sigma-Aldrich, among others .
The synthesis of Mycophenolic Acid-d3 Acyl-beta-D-glucuronide typically involves the glucuronidation of Mycophenolic Acid using uridine diphosphate glucuronosyltransferase enzymes. The reaction conditions are optimized to ensure high yield and purity of the product. The incorporation of deuterium isotopes during synthesis enables researchers to differentiate between the labeled and unlabeled forms during analytical processes.
The synthesis process may involve:
The molecular formula for Mycophenolic Acid-d3 Acyl-beta-D-glucuronide is , with a molecular weight of 499.48 g/mol. Its structural representation includes multiple hydroxyl groups and an acyl side chain that contribute to its biological activity.
Mycophenolic Acid-d3 Acyl-beta-D-glucuronide undergoes various metabolic reactions within the body:
The quantification of this compound often utilizes advanced chromatographic techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), allowing for sensitive detection and quantification in biological samples .
Mycophenolic Acid-d3 Acyl-beta-D-glucuronide functions primarily as a prodrug metabolite. Upon administration, it inhibits inosine monophosphate dehydrogenase, a critical enzyme in the de novo synthesis pathway of purine nucleotides. This inhibition effectively suppresses lymphocyte proliferation, making it valuable in preventing organ rejection post-transplantation.
Research indicates that monitoring plasma levels of this metabolite is crucial due to its narrow therapeutic window and potential for significant interindividual variability in pharmacokinetics .
Mycophenolic Acid-d3 Acyl-beta-D-glucuronide is primarily used in:
Deuterated internal standards (ILISs) represent a critical advancement in liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of immunosuppressants. For mycophenolic acid (MPA) metabolites, isotopically labeled analogs like Mycophenolic Acid-d3 Acyl-β-D-glucuronide (AcMPAG-d3) enable precise correction of matrix effects and analytical variability. Studies demonstrate that ILISs exhibit nearly identical chemical properties to their endogenous counterparts, allowing them to co-elute during chromatography and experience identical ionization suppression/enhancement effects. This co-elution is impossible with structural analog internal standards (ANISs), which may diverge in retention times and extraction efficiencies [1] [5].
Table 1: Performance Comparison of Isotopically Labeled vs. Structural Analog Standards in Immunosuppressant Monitoring
| Parameter | Isotopically Labeled Standards (ILIS) | Structural Analog Standards (ANIS) |
|---|---|---|
| Retention Time Match | Exact co-elution | Variable shifts (±0.5–2 min) |
| Matrix Effect Correction | >95% compensation | 70–85% compensation |
| Between-Run Imprecision | <8% CV | <10% CV |
| Carryover Risk | Negligible | Moderate |
Validation studies quantifying cyclosporine A and everolimus using deuterated standards demonstrated between-run imprecision of 1.1–3.1% and 2.3–8.0%, respectively. Crucially, ILISs mitigated ion enhancement effects (3–39% vs. 10–60% for ANISs), significantly improving trueness (91–110%) in whole blood matrices [1] [5]. For AcMPAG monitoring—a metabolite with instability and low abundance—this precision is indispensable.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5